

Lipoamido-PEG3-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Lipoamido-PEG3-OH

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An in-depth exploration of the structure, properties, and applications of **Lipoamido-PEG3-OH**, a versatile heterobifunctional linker for advanced drug delivery and targeted protein degradation.

Introduction

Lipoamido-PEG3-OH is a specialized chemical compound that integrates a lipoamide moiety with a three-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique architecture makes it a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). The lipoamide group provides a robust anchor to gold surfaces and can engage in disulfide exchange, the hydrophilic PEG linker enhances solubility and provides spatial separation, and the terminal hydroxyl group offers a versatile handle for further chemical modification.

This technical guide provides a comprehensive overview of **Lipoamido-PEG3-OH**, including its physicochemical properties, key applications with detailed experimental protocols, and a comparative analysis with similar compounds.

Physicochemical Properties

Lipoamido-PEG3-OH is a well-characterized molecule with defined physical and chemical properties crucial for its application in sensitive biological systems.

Property	Value	Reference
Chemical Name	5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide	[1]
Molecular Formula	C ₁₆ H ₃₁ NO ₅ S ₂	[1]
Molecular Weight	381.55 g/mol	[1]
CAS Number	1342764-64-0	[1]
Appearance	Solid powder or viscous liquid (depending on purity and storage conditions)	[1]
Purity	Typically ≥95%	[2]
Solubility	Soluble in water and polar organic solvents such as DMSO and DMF.[1]	[1]
Storage Conditions	Recommended at -20°C under an inert atmosphere to prevent degradation.[1]	[1]

Key Applications and Experimental Protocols

Lipoamido-PEG3-OH has emerged as a critical building block in two significant areas of biomedical research: the functionalization of gold nanoparticles for targeted drug delivery and the synthesis of PROTACs for induced protein degradation.

Gold Nanoparticle Functionalization

The lipoamide group of **Lipoamido-PEG3-OH** has a high affinity for gold surfaces, enabling the stable functionalization of gold nanoparticles (AuNPs). This surface modification enhances the biocompatibility and stability of AuNPs in biological media and provides a platform for attaching targeting ligands or therapeutic payloads.

This protocol is adapted from a method for functionalizing gold nanoparticles with a similar lipoamide-PEG compound and can be applied to **Lipoamido-PEG3-OH**.[\[3\]](#)

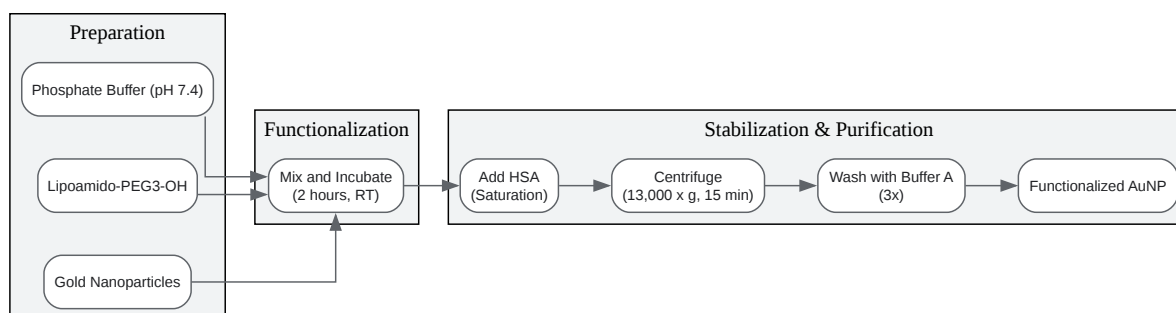
Materials:

- Gold nanoparticles (e.g., 25 nm colloidal gold solution)
- **Lipoamido-PEG3-OH**
- Sodium phosphate buffer (5 mM, pH 7.4)
- Sodium hydroxide (for pH adjustment)
- Human Serum Albumin (HSA), 0.5% solution
- Centrifuge
- Buffer A: 5 mM sodium phosphate buffer, pH 7.33, containing 0.05% HSA

Procedure:

- Adjust the pH of the colloidal gold solution to approximately 7.5 with sodium hydroxide.
- Prepare a stock solution of **Lipoamido-PEG3-OH** in 5 mM sodium phosphate buffer, pH 7.4.
- To 1 mL of the pH-adjusted colloidal gold, add the **Lipoamido-PEG3-OH** solution to achieve the desired final concentration (e.g., 4–32 µg/mL).[\[3\]](#)
- Incubate the mixture at room temperature for 2 hours with gentle agitation.
- To saturate the nanoparticle surface and prevent aggregation, add 25 µL aliquots of 0.5% HSA solution four times, with a 2-minute interval between each addition.
- Incubate for an additional 10 minutes at room temperature.
- Centrifuge the mixture at 13,000 x g for 15 minutes.
- Carefully remove the supernatant and resuspend the pellet in Buffer A.

- Repeat the centrifugation and resuspension steps two more times to wash the functionalized nanoparticles.
- After the final wash, resuspend the pellet in the desired volume of Buffer A. The functionalized nanoparticles are now ready for downstream applications.



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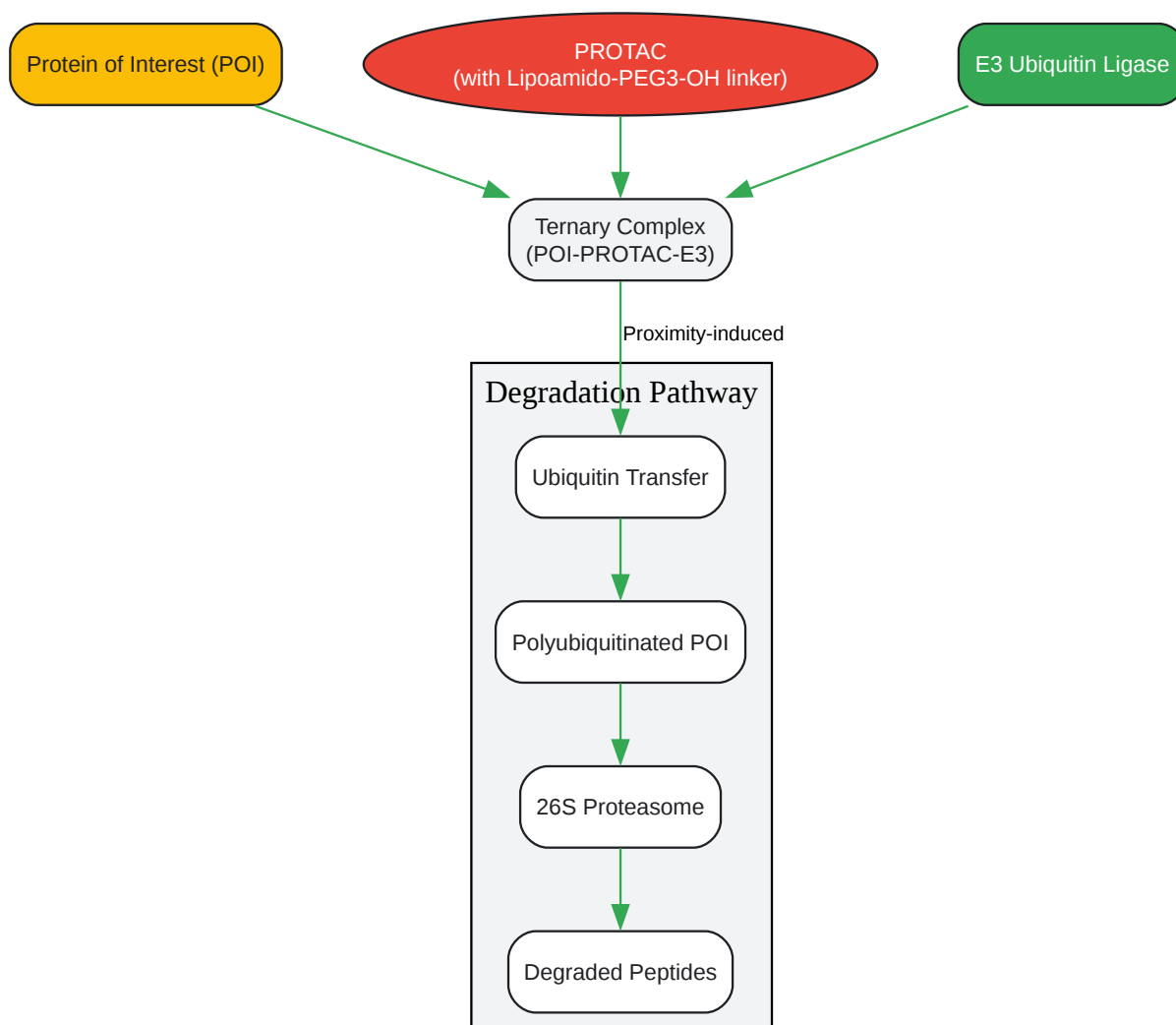
Workflow for the functionalization of gold nanoparticles.

PROTAC Synthesis

Lipoamido-PEG3-OH serves as a heterobifunctional linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The hydroxyl group of **Lipoamido-PEG3-OH** can be derivatized to connect to a POI-binding ligand, while the lipoamide end is typically modified to attach to an E3 ligase ligand. The PEG3 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[4]

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

- Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.
- Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
- Recycling: The PROTAC is released and can induce the degradation of another POI molecule.[5]



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General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis

Lipoamido-PEG3-OH is part of a broader family of PEGylated lipoamide derivatives. The choice of linker depends on the specific application, with variations in the PEG chain length and the terminal functional group.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Features and Applications	Reference
Lipoamido-PEG3-OH	C ₁₆ H ₃₁ NO ₅ S ₂	381.55	Versatile linker for PROTACs and bioconjugation with a terminal hydroxyl for further derivatization.	[1]
Lipoamido-PEG2-OH	C ₁₄ H ₂₇ NO ₄ S ₂	337.50	Shorter PEG chain, potentially reducing steric hindrance in some applications.	[1]
Lipoamido-PEG3-Azide	C ₁₆ H ₃₀ N ₄ O ₄ S ₂	406.56	Terminal azide group for "click chemistry" reactions, enabling efficient and specific conjugation.	[1]
Lipoamide-PEG3-Maleimide	C ₂₅ H ₄₁ N ₃ O ₇ S ₂	559.74	Terminal maleimide group for covalent attachment to thiol-containing biomolecules.	[6]

Conclusion

Lipoamido-PEG3-OH is a highly valuable and versatile chemical tool for researchers in drug development and nanotechnology. Its well-defined structure, combining a gold-binding

lipoamide moiety, a biocompatible PEG spacer, and a reactive hydroxyl group, provides a robust platform for a wide range of bioconjugation applications. From the creation of sophisticated nanoparticle-based drug delivery systems to the synthesis of targeted protein degraders, **Lipoamido-PEG3-OH** offers a reliable and adaptable solution for advancing modern therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its potential in their scientific endeavors.

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